molecular formula C26H31N5O5S2 B2910466 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 457651-19-3

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2910466
CAS No.: 457651-19-3
M. Wt: 557.68
InChI Key: IGWORKCSMBNZRG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-derived benzamide featuring a 3,5-dimethylpiperidine sulfonyl group and a 4,6-dimethylpyrimidine sulfamoyl moiety. The molecule’s complexity arises from its dual sulfonamide linkages and substituted aromatic systems, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5S2/c1-17-13-18(2)16-31(15-17)38(35,36)24-9-5-21(6-10-24)25(32)29-22-7-11-23(12-8-22)37(33,34)30-26-27-19(3)14-20(4)28-26/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,29,32)(H,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWORKCSMBNZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide , with the CAS number 474621-87-9 , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity based on diverse sources, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₄₂H₅₀N₄O₈S₂
  • Molecular Weight : 802.9984
  • SMILES Notation : COc1cc(ccc1NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C)c1ccc(c(c1)OC)NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth and cell proliferation through several mechanisms:

  • Folate Biosynthesis Inhibition : Similar to other sulfonamides, this compound competes with para-aminobenzoic acid (PABA), inhibiting the synthesis of folate necessary for bacterial growth. This leads to a bactericidal effect against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation. This action contributes to its antibacterial properties .
  • Anticancer Activity : Preliminary studies indicate that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves the disruption of cellular processes that lead to apoptosis in cancer cells .

Antibacterial Efficacy

A study evaluating novel sulfonamide derivatives found that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 μM against various bacterial strains, demonstrating significant bactericidal activity .

PathogenMIC (μM)MBC (μM)
MRSA3.917.83
Escherichia coli5.1210.24
Klebsiella pneumoniae4.509.00

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines with IC₅₀ values ranging from 7.5 to 11.1 μM . The following table summarizes the cytotoxic effects against selected cancer cell lines:

Cell LineIC₅₀ (μM)
HepG210.0
MCF78.5
A54911.0

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

  • Study on MRSA : A derivative was shown to prevent biofilm formation in MRSA, indicating its potential as a treatment option for resistant infections .
  • Cytotoxicity Evaluation : Research demonstrated that certain derivatives exhibited lower cytotoxicity towards human liver cells (HepG2), suggesting a favorable therapeutic index for further development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibit antimicrobial properties. Studies have shown that oxadiazoles can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar oxadiazole derivatives have demonstrated the ability to reduce inflammation in various animal models, suggesting that 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole could be explored for therapeutic use in inflammatory diseases .

Anticancer Potential
There is emerging evidence that oxadiazole derivatives possess anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . This makes them promising candidates for further development as anticancer agents.

Materials Science

Polymer Chemistry
2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve the material's thermal properties and durability .

Photonic Applications
Due to its unique optical properties, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and other photonic devices. Its ability to emit light when excited makes it a candidate for research into new materials for optoelectronic applications .

Agricultural Chemistry

Pesticidal Activity
Compounds with oxadiazole moieties have been studied for their potential as pesticides. Preliminary studies suggest that 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole may exhibit herbicidal or insecticidal properties, making it a candidate for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial activity of various oxadiazoles against common pathogens. Results indicated that derivatives similar to 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Polymer Development

In a recent project aimed at developing high-performance polymers, researchers synthesized a series of copolymers incorporating 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole. These materials exhibited improved thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked benzamides. Below is a comparative analysis with structurally or functionally related molecules:

Structural Analogues

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Structural Differences: Replaces the 3,5-dimethylpiperidine sulfonyl group with a morpholine-pyrimidine system and introduces a bromine atom. Functional Implications: The bromine atom may enhance halogen bonding in target interactions, while the morpholine group could improve solubility compared to the dimethylpiperidine moiety.

4-(Morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide: Key Contrasts: Lacks the pyrimidine and dimethylpiperidine substituents. Activity Profile: Simpler analogs like this are often associated with carbonic anhydrase inhibition, suggesting that the pyrimidine group in the target compound may redirect selectivity toward kinases or other enzymes .

Pharmacological and Physicochemical Properties

Property Target Compound N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 4-(Morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide
Molecular Weight (g/mol) ~600 (estimated) ~650 ~450
LogP (Predicted) 3.8–4.2 4.5–5.0 2.0–2.5
Solubility Low (due to aromaticity) Moderate (morpholine enhances solubility) High (simpler structure)
Target Affinity Hypothesized kinase inhibition Bromine may enhance DNA/protein binding Carbonic anhydrase inhibition

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step sulfonylation and coupling reactions, similar to methods used for ’s analogs. However, the dimethylpyrimidine group may necessitate specialized protecting-group strategies .
  • Crystallographic Data : Tools like SHELX and ORTEP-3 () are critical for resolving its 3D structure, particularly for analyzing sulfonamide conformations and piperidine ring puckering. Such data would clarify steric effects imparted by the 3,5-dimethyl groups .

Notes on Evidence Utilization

  • Software Relevance : SHELX () and WinGX () are widely used for crystallographic refinement, which is essential for validating the compound’s structure and comparing it to analogs. ORTEP-3 () aids in visualizing steric clashes or hydrogen-bonding patterns .
  • Limitations : Direct pharmacological or thermodynamic data for the compound is absent in the provided evidence. Further studies would require experimental validation of binding assays or computational docking simulations.

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